An In-depth Technical Guide to Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Although direct experimental data for this specific molecule is limited, this paper synthesizes information from closely related analogues to project its fundamental properties, propose a viable synthetic route, and explore its potential as a scaffold in drug discovery. By examining the constituent pyridin-4-yl, thiophen-2-yl, and methanamine moieties, we construct a detailed profile encompassing physicochemical characteristics, analytical methodologies for characterization, and a discussion of its putative biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic landscape of novel pyridine-thiophene conjugates.
Introduction: The Strategic Value of Pyridine-Thiophene Scaffolds
The fusion of pyridine and thiophene rings within a single molecular entity creates a "privileged scaffold" of considerable interest to medicinal chemists. The pyridine ring, an isostere of benzene, is a common feature in over 7,000 approved pharmaceutical compounds, valued for its hydrogen bonding capability, basicity, and ability to enhance solubility and bioavailability.[1][2][3] Its nitrogen atom acts as a basic center, allowing for protonation to form salts like the dihydrochloride, which often improves stability and aqueous solubility.[4]
The thiophene ring, another five-membered aromatic heterocycle, is also a cornerstone in numerous therapeutic agents.[5] It is considered aromatic, though less so than benzene, and its sulfur atom influences the electronic distribution of the ring system, enabling a wide range of chemical interactions.[6] Thiophene derivatives are recognized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8]
The combination of these two heterocycles, linked by a methanamine bridge, creates a novel chemical space. The resulting molecule, Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride, is poised to interact with a variety of biological targets. Analogous structures have demonstrated activities ranging from kinase inhibition to antimicrobial and anti-inflammatory effects, underscoring the potential of this compound class in addressing diverse therapeutic needs.[9][10][11][12] This guide serves to consolidate the foundational knowledge required to pursue the research and development of this promising, yet under-documented, molecule.
Predicted Physicochemical and Core Chemical Properties
While specific experimental data for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is not publicly available, we can infer its key properties based on its constituent functional groups and data from structurally similar compounds.
| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₀H₁₂Cl₂N₂S | Based on the covalent structure (C₁₀H₁₀N₂S) plus two equivalents of HCl. |
| Molecular Weight | 263.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow crystalline solid | Methanamine hydrochlorides are typically crystalline solids.[13] The color may be influenced by the thiophene moiety. |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents. | The dihydrochloride salt form significantly enhances aqueous solubility. Pyridine and thiophene contribute to solubility in organic solvents.[14][15] |
| pKa (Conjugate Acid) | ~5.0 - 6.0 (Pyridinium ion) | The pKa of the parent pyridinium ion is approximately 5.25.[4] Substitution may slightly alter this value. |
| Chemical Stability | Stable under normal conditions. Hygroscopic. | The hydrochloride salt provides stability.[13] Amine salts are often hygroscopic and should be stored in a dry environment.[16] |
| Reactivity | The primary amine is a potent nucleophile upon deprotonation. The pyridine and thiophene rings are susceptible to electrophilic substitution. | The methanamine group can undergo reactions like acylation and alkylation.[17] The pyridine N-atom can be alkylated or oxidized.[18] Thiophene undergoes electrophilic substitution more readily than benzene.[5] |
Synthesis and Structural Elucidation Workflow
A logical and efficient synthetic strategy is paramount for accessing novel compounds for further study. The proposed workflow for Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride is designed for adaptability and robust characterization.
Proposed Synthetic Pathway: Reductive Amination
The most direct and widely employed method for synthesizing this target would be a reductive amination reaction. This approach involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine intermediate.
Caption: Proposed Synthesis via Reductive Amination
Experimental Protocol: Step-by-Step Methodology
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Imine Formation: To a solution of Pyridin-4-yl(thiophen-2-yl)methanone in a suitable solvent (e.g., methanol or ethanol), add an excess of an ammonia source, such as ammonium chloride. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate in situ.
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Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the ketone starting material. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base. Purification is typically achieved via column chromatography on silica gel.
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Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
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Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride.
Structural Characterization: A Multi-Technique Approach
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is required for unambiguous structural elucidation.[14][19]
Caption: Analytical Workflow for Structural Confirmation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and thiophene rings. The two protons on the pyridine ring adjacent to the nitrogen will appear as doublets at a lower field (more deshielded) than the other two pyridine protons. The three protons on the thiophene ring will exhibit distinct chemical shifts and coupling constants.[20] The methine proton (CH) will likely appear as a singlet or a multiplet depending on coupling to the amine protons, and the amine protons (-NH₂⁺) will appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming the overall carbon framework.
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Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for key functional groups. Expected characteristic bands include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C=N and C=C stretching from the aromatic rings (~1400-1600 cm⁻¹), and C-S stretching from the thiophene ring (~700-800 cm⁻¹).[20]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecular ion of the free base, which validates the molecular formula.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should typically be >95% for use in biological assays.[21]
Putative Biological Profile and Therapeutic Applications
The therapeutic potential of Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride can be inferred from the extensive body of research on related pyridine-thiophene scaffolds. These hybrid molecules are known to interact with a wide array of biological targets, suggesting a diverse pharmacological profile.
Potential Therapeutic Areas
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Anticancer Activity: Numerous pyridine and thiophene derivatives have been investigated as anticancer agents.[10][22] Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as protein kinases (e.g., EGFR, VEGFR2) or topoisomerases.[11] The structure of the target compound is amenable to binding within the ATP-binding pocket of many kinases.
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Antimicrobial and Antiviral Properties: The pyridine nucleus is a core component of many antimicrobial and antiviral drugs.[2][9][23] Thiophene-pyridine hybrids have shown promising activity against various bacterial and fungal strains, including resistant ones.[7][9] Some pyridine derivatives have also been explored for their activity against viruses like HIV and influenza.[3]
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Anti-inflammatory and Analgesic Effects: Thienopyridine and related structures have demonstrated significant anti-inflammatory and analgesic properties.[1][12] These effects may be mediated through the inhibition of inflammatory pathways or enzymes like cyclooxygenase (COX).
Predicted ADME/Tox Profile
A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a crucial step in early-stage drug development.
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Absorption and Distribution: The molecule's relatively small size and the presence of both lipophilic (thiophene, pyridine ring) and hydrophilic (amine salt) features suggest it may have reasonable oral bioavailability. However, the basic nitrogen of the pyridine can lead to efflux by pumps like P-glycoprotein.[24]
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Metabolism: The pyridine ring is a potential site for N-oxidation by cytochrome P450 enzymes.[24] The thiophene ring can also undergo oxidation.
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Toxicity: Pyridine itself can cause adverse health effects at high doses, including narcotic effects and potential carcinogenicity.[18][25] The toxicity of the target compound would need to be thoroughly evaluated. In silico models and preliminary cell-based assays are recommended to assess potential liabilities such as hERG inhibition or hepatotoxicity.[15][26]
Conclusion and Future Directions
Pyridin-4-yl(thiophen-2-yl)methanamine dihydrochloride represents a promising, yet underexplored, molecular scaffold. By leveraging established synthetic methodologies and drawing logical inferences from a wealth of data on related analogues, this guide provides a foundational framework for its investigation. The convergence of the pyridine and thiophene heterocycles within a single, synthetically accessible molecule presents a compelling opportunity for the development of novel therapeutic agents across oncology, infectious diseases, and inflammatory conditions.
Future research should focus on the practical execution of the proposed synthesis, followed by rigorous structural confirmation and purity analysis. Subsequent in-depth biological screening against a panel of relevant targets, guided by the predictions outlined herein, will be essential to unlock the true therapeutic potential of this compound and its derivatives.
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